1-[(E)-Styryl]-3-[(Z)-styryl]benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15+ |
InChI Key |
BJZZCHRYTNIBCS-QUDUTFMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for Isomerically Pure 1 E Styryl 3 Z Styryl Benzene
Strategic Approaches to Controlled Olefin Metathesis and Cross-Coupling for Mixed E/Z Configurations
Achieving a mixed E/Z configuration on a central benzene (B151609) ring requires a stepwise approach, where each styryl unit is introduced sequentially using reactions that afford orthogonal stereochemical control. For instance, one double bond can be formed using a Z-selective reaction, followed by the formation of the second double bond using an E-selective reaction on the remaining functional group of the benzene precursor. Key strategies involve palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation, and classic olefination methods that offer tunable stereoselectivity. nih.gov
Palladium-Catalyzed Heck-Type Reactions for E-Stilbene Formation
The Mizoroki-Heck reaction is a powerful tool for the synthesis of stilbenes, typically yielding the thermodynamically more stable (E)-isomer with high selectivity. uliege.beorientjchem.org This palladium-catalyzed reaction couples an aryl halide with an alkene, such as styrene. uliege.be For the synthesis of a distyrylbenzene (B1252955), a dihalobenzene can be used, though a stepwise approach is necessary for mixed isomers.
A plausible strategy for incorporating the (E)-styryl moiety into the target molecule involves reacting a precursor like 1-bromo-3-[(Z)-styryl]benzene with styrene. The palladium catalyst, typically Pd(OAc)₂ or a related complex, facilitates the coupling. orgsyn.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination, which preferentially leads to the trans-configured product. uliege.be The choice of ligands, bases, and solvents can be optimized to maximize yield and stereoselectivity. orientjchem.orgnih.gov
Table 1: Representative Conditions for Heck Reaction in Stilbene (B7821643) Synthesis
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Isomer Ratio (E:Z) | Ref |
|---|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 95 | Good | >95:5 | wiley-vch.de |
| Aryl Bromide | Styrene | Pd Nanoparticles (PVP stabilized) | K₂CO₃ | H₂O (MW) | 120 | 85-98 | E-isomer only | nih.gov |
| Aryl Chloride | Styrene | Palladacycle Complex | NaOAc | NMP | 150 | 81-99 | trans-selective | uliege.be |
Wittig and Horner-Wadsworth-Emmons Olefination for E- and Z-Selectivity
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone olefination methods that offer complementary stereochemical control, making them ideal for synthesizing mixed-isomer distyrylbenzenes. nih.govtamu.edu
The Wittig Reaction typically employs a phosphonium (B103445) ylide. chegg.com The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., from benzyltriphenylphosphonium (B107652) halides) react under salt-free conditions to predominantly form the (Z)-alkene through a kinetically controlled pathway involving an early transition state that leads to a cis-substituted oxaphosphetane intermediate. tamu.eduyoutube.com This makes the Wittig reaction the method of choice for introducing the (Z)-styryl group. nih.govnih.gov
The Horner-Wadsworth-Emmons (HWE) Reaction , in contrast, uses a phosphonate (B1237965) carbanion which is more nucleophilic and less basic than a phosphonium ylide. wiley-vch.de These stabilized carbanions react with aldehydes to produce predominantly the (E)-alkene. wiley-vch.dechegg.com The formation of the thermodynamically favored trans-alkene is driven by the stereochemical course of the elimination of the dialkylphosphate byproduct from the reaction intermediate. juliethahn.com This high E-selectivity makes the HWE reaction a reliable method for forming the (E)-styryl portion of the target molecule. researchgate.net
A synthetic sequence could involve a Z-selective Wittig reaction on one functional group of a difunctional benzene precursor, followed by an E-selective HWE reaction on the second group.
Table 2: Stereoselectivity in Wittig and HWE Reactions for Stilbene Synthesis
| Reaction Type | Reagent | Aldehyde | Base | Conditions | Predominant Isomer | Isomer Ratio (E:Z) | Ref |
|---|---|---|---|---|---|---|---|
| Wittig (non-stabilized) | Benzyltriphenylphosphonium ylide | Benzaldehyde | NaOH | Dichloromethane/H₂O | Z | Varies, can favor Z | tamu.educhegg.com |
| HWE (stabilized) | Diethyl benzylphosphonate | Benzaldehyde | NaOEt | Ethanol | E | >95:5 | wiley-vch.dechegg.com |
Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies in Unsymmetrical Stilbene Synthesis
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. musechem.comthermofisher.comsandiego.edu This reaction is known for its mild conditions and high tolerance of functional groups. sandiego.edu
For the synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene, the Suzuki reaction can be employed to form one or both of the styryl linkages. A highly effective strategy involves the coupling of a pre-formed styrylboronic acid or ester with an aryl halide. nih.govmdpi.com Crucially, the stereochemistry of the vinylboron reagent is retained in the final product. Therefore, to construct the (E)-styryl portion, one would use (E)-2-phenylethenylboronic acid pinacol (B44631) ester, which can be coupled with a 1-halo-3-[(Z)-styryl]benzene intermediate. nih.gov This preserves the existing Z-configuration while introducing the new E-configured bond. The use of sterically bulky phosphine (B1218219) ligands is often critical for achieving high yields and preventing isomerization. nih.gov
Table 3: Suzuki-Miyaura Coupling for (E)-Stilbene Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Aryl Bromides | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 55-85 | nih.gov |
| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | - | NaOH | 48 | mdpi.com |
Reductive Coupling and Other Chemo- and Stereoselective Pathways for Unsymmetrical Alkenes
While classical methods like the McMurry reaction, which involves the reductive coupling of two carbonyl compounds using a low-valent titanium species, are powerful for alkene synthesis, they typically produce a statistical mixture of products when coupling two different aldehydes, making them unsuitable for isomerically pure unsymmetrical stilbenes. rsc.org
However, recent advancements have led to more selective reductive cross-coupling methodologies. One such approach uses an organophosphorus reagent to achieve selectivity through a sequential ionic mechanism. rsc.orgnih.gov In this process, a first aldehyde reacts to form a phosphaalkene intermediate. This intermediate is then activated to react with a second, different aldehyde, yielding the unsymmetrical E-alkene. nih.gov This method avoids the statistical mixtures of homocoupled products and proceeds with high E-selectivity at room temperature. rsc.org While this specific method is E-selective, it highlights the development of chemo- and stereoselective pathways that could potentially be adapted for the synthesis of complex unsymmetrical alkenes. Further development in this area may provide alternative routes to mixed-isomer distyrylbenzenes. nih.gov
Precursor Design and Functional Group Compatibility in Multi-Styryl Syntheses
The successful synthesis of a specifically substituted multi-styryl benzene is critically dependent on the design of the starting precursor. The choice of the central scaffold and its functional groups dictates the sequence of reactions and must be compatible with the conditions required for each stereoselective step.
Utilization of Ortho- and Meta-Substituted Benzene Scaffolds
For the target molecule this compound, a meta-disubstituted benzene scaffold is the logical starting point. nih.gov The positions on a disubstituted benzene ring relative to an existing group are designated as ortho (1,2), meta (1,3), and para (1,4). youtube.comaklectures.com Starting with a 1,3-difunctionalized precursor ensures the correct connectivity of the final product.
The key is to select two different functional groups at the 1 and 3 positions that can be addressed sequentially with different stereoselective reactions. For example, a common and effective precursor is 3-bromobenzaldehyde .
The aldehyde group (-CHO) can be targeted first with a Z-selective Wittig reaction to form the (Z)-styryl moiety, yielding 1-bromo-3-[(Z)-styryl]benzene.
The remaining bromo group (-Br) is unreactive under Wittig conditions but is an ideal handle for a subsequent palladium-catalyzed Heck or Suzuki reaction to introduce the (E)-styryl group.
Alternatively, a precursor like isophthalaldehyde (1,3-diformylbenzene) could be used. This would require a selective mono-olefination, for instance, using an E-selective HWE reaction on one aldehyde group, followed by a Z-selective Wittig reaction on the remaining aldehyde. Careful control of stoichiometry and reaction conditions would be essential to manage the reactivity of the two identical functional groups. The directing effects of existing substituents must also be considered in any potential electrophilic aromatic substitution steps. chemistrysteps.com
Reaction Pathway Elucidation and Mechanistic Investigations of Stereoselective Transformations
Kinetic and Thermodynamic Considerations in E/Z Isomer Formation
The final E/Z ratio in the synthesis of stilbenes is often a result of the interplay between kinetic and thermodynamic control. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the phenyl rings. Therefore, reactions that are allowed to reach equilibrium, often at higher temperatures or for longer reaction times, will typically favor the (E)-isomer.
In contrast, the formation of the (Z)-isomer often relies on kinetic control, where the reaction is stopped before it can reach thermodynamic equilibrium. In the context of a palladium-catalyzed Heck reaction, the stereochemistry is determined at the β-hydride elimination step. The transition state leading to the (Z)-isomer is generally higher in energy than that leading to the (E)-isomer. However, under certain conditions, such as with specific ligands or at lower temperatures, the activation barrier for the formation of the (Z)-isomer can be overcome, and if the subsequent isomerization to the (E)-isomer is slow, the (Z)-product can be isolated.
For a sequential synthesis of this compound, the first (E)-selective reaction would likely be run under conditions that favor thermodynamic control. The subsequent (Z)-selective reaction would require conditions that favor kinetic control, with careful monitoring to prevent isomerization of both the newly formed (Z)-double bond and the existing (E)-double bond. The choice of base can also play a role, as some bases can promote double bond isomerization.
Catalyst Development and Optimization for Enhanced Stereoselectivity
The development of new catalysts with enhanced stereoselectivity is a continuous effort in organic synthesis. For the synthesis of stilbenes with defined stereochemistry, this involves the design of new ligands and the exploration of different transition metals.
For highly (E)-selective reactions, catalyst development often focuses on increasing the steric bulk of the ligands to further disfavor the transition state leading to the (Z)-isomer. Additionally, catalysts that are highly active at lower temperatures can be beneficial, as this can reduce the extent of unwanted side reactions, including isomerization.
For (Z)-selective reactions, catalyst development is more nuanced. It often involves creating a sterically constrained environment around the metal center that forces the substrate into a conformation that leads to the (Z)-product. This can be achieved through the use of chelating ligands with specific bite angles or by employing catalysts with unique electronic properties. Furthermore, the development of catalysts that are active under very mild conditions is crucial for preserving the kinetic (Z)-isomer.
Below is an interactive data table summarizing the influence of reaction parameters on the stereochemical outcome of a representative Heck reaction.
| Parameter | Variation | Effect on E/Z Ratio | Rationale |
| Temperature | Increased | Favors (E)-isomer | Allows for equilibration to the thermodynamically more stable isomer. |
| Reaction Time | Prolonged | Favors (E)-isomer | Provides more time for the reaction to reach thermodynamic equilibrium. |
| Ligand Steric Bulk | Increased | Generally favors (E)-isomer | Increases steric repulsion in the transition state leading to the (Z)-isomer. |
| Base Strength | Stronger bases | Can lead to isomerization | May promote the isomerization of the kinetic (Z)-product to the (E)-product. |
This table provides a generalized overview of trends observed in Heck-type reactions.
Advanced Spectroscopic and Chromatographic Methodologies for Isomer Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the stereochemistry of alkenes. The spatial arrangement of substituents around the double bonds in 1-[(E)-Styryl]-3-[(Z)-styryl]benzene directly influences the chemical shifts and coupling constants of the vinylic protons.
Vicinal and Long-Range Coupling Constant Analysis in Stilbene (B7821643) Isomers
The magnitude of the vicinal coupling constant (³J) between olefinic protons is one of the most definitive parameters for assigning E/Z geometry. For protons on a double bond, the coupling constant for a trans configuration is significantly larger than for a cis configuration.
Detailed research on stilbene and its derivatives has consistently shown this trend. For instance, the ³J value for trans-vinylic protons typically falls in the range of 11-18 Hz, while for cis-vinylic protons, it is in the range of 6-15 Hz. libretexts.org In the case of this compound, two distinct sets of signals for the vinylic protons would be expected. One set would exhibit a large coupling constant, characteristic of the (E)-styryl moiety, while the other would show a smaller coupling constant, corresponding to the (Z)-styryl group.
A study on a similar compound, 1,3-Bis(diethylaminodistyryl)benzene, which can exist as (E,E) and (E,Z) isomers, provides analogous data. The ¹H NMR spectrum of the (E,E)-isomer showed a doublet for the β-H protons at 7.17 ppm with a coupling constant of 16.3 Hz. nih.gov Upon photoisomerization to a mixture containing the (E,Z)-isomer, new signals appeared. Specifically, the (E,Z)-isomer exhibited two doublets for the β-H protons: one at 6.95 ppm with J = 16.3 Hz (corresponding to the E-configured part) and another at 6.53 ppm with J = 12.2 Hz (corresponding to the Z-configured part). nih.gov This clearly demonstrates the utility of vicinal coupling constants in differentiating the two styryl moieties within the same molecule.
Table 1: Representative Vicinal Coupling Constants for Stilbene Isomers
| Isomer Configuration | Typical ³J (H-H) Value (Hz) |
|---|---|
| trans (E) | 11 - 18 |
| cis (Z) | 6 - 15 |
| (E,Z)-1,3-Bis(diethylaminodistyryl)benzene (E-part) | 16.3 |
| (E,Z)-1,3-Bis(diethylaminodistyryl)benzene (Z-part) | 12.2 |
Data derived from analogous compounds and general principles. libretexts.orgnih.gov
Long-range coupling constants, such as ⁵J coupling, can also provide structural information, particularly in complex or tetrasubstituted alkenes where vicinal protons are absent. unifr.ch
Nuclear Overhauser Effect (NOE) and NOESY Studies for Spatial Proximity Determination
The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of the spatial proximity of nuclei. columbia.edu In the context of this compound, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can definitively confirm the stereochemical assignments made based on coupling constants.
For the (Z)-styryl moiety, a significant NOE would be observed between the vinylic proton and the ortho-protons of the adjacent phenyl ring, as they are close in space. Conversely, in the (E)-styryl moiety, the vinylic proton is spatially distant from the ortho-protons of the phenyl ring, and thus a much weaker or no NOE would be expected. Instead, an NOE would be observed between the vinylic protons of the two different styryl groups if they are spatially close. NOESY experiments are also instrumental in studying chemical exchange processes, such as E-Z isomerization. acs.org
Carbon-Edited NMR Techniques for Complex Tetrasubstituted Alkenes
While this compound is not a tetrasubstituted alkene, the principles of advanced NMR techniques are relevant for more complex analogs. For tetrasubstituted alkenes where standard ¹H-¹H coupling and NOE analysis are challenging, carbon-edited NMR techniques can be employed. unifr.ch For instance, observing long-range coupling constants (e.g., ⁵J) in proton NMR spectra on the ¹³C satellite signals has been used to determine the geometry of tetrasubstituted stilbenes. unifr.ch The chemical shifts in ¹³C NMR are also indicative of the isomeric form, with carbons in the more sterically hindered (Z)-isomer often showing different chemical shifts compared to the (E)-isomer. libretexts.orglibretexts.org The alkene carbons (sp²) typically appear in the 115-140 ppm region of the ¹³C NMR spectrum. libretexts.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₂₂H₁₈), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 282.37 g/mol ). Aromatic compounds like distyrylbenzenes are known to exhibit a strong molecular ion peak due to the stability of the aromatic system. libretexts.org
The fragmentation of distyrylbenzenes under electron ionization (EI) would likely involve cleavages at the benzylic positions and within the styryl moieties. Common fragmentation pathways for aromatic hydrocarbons include the loss of hydrogen atoms, methyl groups, and larger fragments. The fragmentation pattern of a related compound, m-ethylstyrene, shows a strong molecular ion peak and a significant peak corresponding to the loss of a methyl group ([M-15]⁺), forming a stable benzylic cation. nist.gov
For this compound, characteristic fragments could include:
[M]⁺: The molecular ion peak at m/z ≈ 282.
[M-H]⁺: Loss of a hydrogen atom.
[M-C₇H₇]⁺: Loss of a benzyl (B1604629) radical (m/z 91).
[M-C₈H₇]⁺: Cleavage leading to the loss of a styryl fragment.
m/z 91: The tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of compounds containing a benzyl group.
m/z 77: The phenyl cation ([C₆H₅]⁺).
While mass spectrometry is excellent for determining molecular weight and elemental composition (with high-resolution MS), differentiating between E and Z isomers based solely on their mass spectra can be challenging as they often produce very similar fragmentation patterns. However, subtle differences in the relative intensities of certain fragment ions may be observable.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| ~282 | [C₂₂H₁₈]⁺ | Molecular Ion |
| ~281 | [C₂₂H₁₇]⁺ | Loss of a hydrogen atom |
| ~191 | [C₁₅H₁₁]⁺ | Loss of a benzyl radical |
| ~91 | [C₇H₇]⁺ | Tropylium ion |
| ~77 | [C₆H₅]⁺ | Phenyl cation |
These are predicted fragments based on general principles of mass spectrometry. libretexts.orgwikipedia.org
Chromatographic Separation Techniques for Isomeric Mixtures
Chromatography is the primary method for the separation and purification of isomeric mixtures. Due to differences in their shape and polarity, (E) and (Z) isomers often exhibit different retention behaviors on chromatographic stationary phases.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating geometric isomers. The choice of stationary and mobile phases is critical for achieving baseline separation of the (E) and (Z) isomers of distyrylbenzene (B1252955).
For nonpolar compounds like distyrylbenzenes, reversed-phase HPLC is a common approach. A nonpolar stationary phase, such as C18 (octadecylsilane) or C8 (octylsilane), is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. The more planar (E)-isomer may interact more strongly with the planar C18 chains, potentially leading to a longer retention time compared to the less planar (Z)-isomer.
Specialty columns can also offer enhanced selectivity for aromatic isomers. Phenyl-type stationary phases can provide additional π-π interactions, which can be exploited to improve the separation of compounds containing multiple aromatic rings. mtc-usa.com Furthermore, columns with pyrenylethyl groups (PYE columns) are specifically designed to separate structural isomers based on π-π interactions and molecular shape selectivity. mtc-usa.com
Table 3: Common HPLC Conditions for Isomer Separation
| Parameter | Typical Selection | Rationale |
|---|---|---|
| Column (Stationary Phase) | C18, C8, Phenyl, PYE | Provides hydrophobic and/or π-π interactions to differentiate isomers based on shape and polarity. |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Polar mobile phase for reversed-phase chromatography. The ratio is optimized to achieve good resolution. |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | Distyrylbenzenes are strong UV absorbers, allowing for sensitive detection. |
Based on general HPLC principles for isomer separation. mtc-usa.com
The successful separation of divinylbenzene (B73037) and ethylvinylbenzene isomers has been achieved using specialized columns, demonstrating the capability of HPLC to resolve subtle structural differences in similar molecules. researchgate.net The purity of the isolated this compound can be assessed by the symmetry of the chromatographic peak and the absence of other isomeric impurities.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Reaction Monitoring
Monitoring the progress of a chemical reaction is essential for optimizing yield, minimizing byproducts, and determining the reaction endpoint. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are two instrumental methods widely employed for the qualitative and semi-quantitative monitoring of reactions that produce distyrylbenzene isomers.
In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. A typical monitoring procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on the same plate. rochester.edu As the reaction progresses, the spot corresponding to the starting material diminishes in intensity, while a new spot for the product appears. The presence of other potential isomers, such as 1,3-bis[(E)-styryl]benzene and 1,3-bis[(Z)-styryl]benzene, can also be identified if their polarities and, consequently, their Retention Factor (Rf) values, are different.
Interactive Table: Hypothetical TLC Data for Reaction Monitoring This table illustrates the expected Rf values for the target compound and related species on a silica (B1680970) gel plate using a hexane:ethyl acetate (B1210297) solvent system. The less polar compounds travel further up the plate, resulting in higher Rf values.
| Compound | Isomeric Configuration | Polarity | Expected Rf Value |
| Reactant A | N/A | High | 0.15 |
| Reactant B | N/A | Low | 0.80 |
| 1,3-bis[(E)-styryl]benzene | (E,E) | Low | 0.65 |
| This compound | (E,Z) | Intermediate | 0.50 |
| 1,3-bis[(Z)-styryl]benzene | (Z,Z) | High | 0.40 |
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. It is used to monitor reactions by quantifying the concentration of reactants and products over time. functmaterials.org.uahidenanalytical.com A small aliquot of the reaction mixture is injected into the instrument, where compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. vernier.com Each compound exhibits a characteristic retention time under a specific set of GC conditions. By analyzing the chromatogram, one can determine the relative amounts of starting materials, the desired this compound product, and any isomeric byproducts. utas.edu.au This allows for precise determination of reaction conversion and selectivity.
Ion Mobility Spectrometry (IMS) for Gas-Phase Isomer Separation and Characterization
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. frontiersin.org
For distyrylbenzene derivatives, the different geometric arrangements of the (E,Z), (E,E), and (Z,Z) isomers result in distinct three-dimensional shapes. This difference in conformation affects how the ions drift through a gas-filled chamber under the influence of an electric field. More compact ions experience fewer collisions with the buffer gas and thus travel faster, exhibiting shorter drift times. Conversely, more extended or structurally complex isomers will have longer drift times. researchgate.net The drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physicochemical property that is characteristic of the ion's structure. frontiersin.org
The ability of IMS to separate isomers is well-documented for various molecular classes, including lipids and steroids with different stereochemistry. nih.govfrontiersin.org In the context of this compound, IMS would be expected to resolve it from its (E,E) and (Z,Z) counterparts. The (E,E) isomer is likely to be the most linear and potentially more compact than the (E,Z) and (Z,Z) isomers, which would have "kinked" structures, leading to different CCS values and separable drift times.
Interactive Table: Predicted IMS-MS Data for 1,3-Distyrylbenzene Isomers This table shows hypothetical data illustrating how IMS can distinguish between isomers with the same mass-to-charge ratio (m/z) based on their different drift times and calculated CCS values.
| Isomer | m/z | Conformation | Predicted Drift Time (ms) | Predicted CCS (Ų) |
| 1,3-bis[(E)-styryl]benzene | 282.14 | Extended/Linear | 12.5 | 165 |
| This compound | 282.14 | Bent | 13.2 | 174 |
| 1,3-bis[(Z)-styryl]benzene | 282.14 | Highly Bent | 13.8 | 181 |
Vibrational Spectroscopy (IR, Raman) for Structural Feature Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying functional groups and elucidating structural features, such as the geometry of a double bond. acs.org
Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. acs.org The key diagnostic feature for distinguishing between (E) and (Z) isomers of stilbene-type compounds is the out-of-plane C-H bending vibration of the alkene hydrogens. The (E)-isomer exhibits a strong and characteristic absorption band around 960-980 cm⁻¹, while the (Z)-isomer shows a band in the region of 675-730 cm⁻¹. researchgate.net The presence of both a strong band near 960 cm⁻¹ and another in the 700 cm⁻¹ region in the IR spectrum of a sample would provide compelling evidence for the this compound structure.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. acs.org Raman spectroscopy is particularly effective for observing the C=C stretching vibrations in conjugated systems. researchgate.net In the case of this compound, one would expect to observe distinct signals corresponding to the C=C stretches of both the (E)- and (Z)-configured double bonds, as well as vibrations associated with the benzene (B151609) rings. While the (E,E) isomer of a similar compound like 1,4-distyrylbenzene might have a center of symmetry leading to mutual exclusion between IR and Raman active modes, the lower symmetry (Cs) of this compound means many vibrations will be active in both techniques.
Interactive Table: Key Vibrational Frequencies for this compound This table summarizes the characteristic IR and Raman vibrational frequencies expected for the title compound, based on data from analogous stilbene structures. researchgate.netresearchgate.netbrainly.comunige.ch
| Vibrational Mode | Isomer Feature | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | 3000-3100 |
| Alkene C=C Stretch | (E)-Styryl | ~1625 | ~1625 |
| Alkene C=C Stretch | (Z)-Styryl | ~1600 | ~1600 |
| Aromatic C=C Stretch | Benzene Rings | 1450-1600 | 1450-1600 |
| Alkene C-H Bend (out-of-plane) | (E)-Styryl | 960-980 (Strong) | Weak / Inactive |
| Alkene C-H Bend (out-of-plane) | (Z)-Styryl | 675-730 (Medium) | Weak / Inactive |
Derivatization and Structural Modification Strategies for Functionalization
Introduction of Peripheral Functional Groups to Styryl Moieties
The functionalization of the terminal phenyl rings of the styryl groups is a primary method for modulating the optoelectronic properties of the distyrylbenzene (B1252955) core. The nature and position of these substituents can profoundly influence the molecule's behavior.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the styryl moieties significantly alters the electronic landscape of the molecule. EDGs, such as alkoxy (–OR) or amino (–NR₂) groups, increase the electron density of the π-conjugated system, which can lead to a red-shift in absorption and emission spectra. For instance, attaching long alkyl chains, like dodecyloxy groups, to the distyrylbenzene chromophore has been used to synthesize materials for organic electroluminescent devices, resulting in bright blue emission. rsc.orgresearchgate.net Conversely, EWGs, such as nitro (–NO₂) or cyano (–CN) groups, lower the energy levels of the molecular orbitals. researchgate.net The strategic placement of both donor and acceptor groups can create intramolecular charge-transfer characteristics, a desirable feature for applications in nonlinear optics and chemical sensing. nih.gov
The synthesis of these functionalized derivatives often employs olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The HWE reaction, in particular, is noted for producing predominantly E-alkenes with high selectivity. wiley-vch.dewikipedia.orgalfa-chemistry.com This method involves the reaction of stabilized phosphonate (B1237965) carbanions with aldehydes. wikipedia.org For example, stilbenes bearing EWGs have been synthesized using a modified Wittig-Horner reaction. wiley-vch.de
Table 1: Impact of Substituents on Stilbene (B7821643) Derivative Properties
| Substituent Type | Example Group(s) | Effect on π-System | Typical Synthetic Method | Potential Application |
|---|---|---|---|---|
| Electron-Donating | -OCH₃, -N(CH₃)₂, -O(C₁₂H₂₅) | Increases electron density, red-shifts fluorescence | Horner-Wadsworth-Emmons | Organic LEDs rsc.orgresearchgate.net |
| Electron-Withdrawing | -NO₂, -CN | Decreases electron density, alters energy levels | Modified Wittig-Horner | Nonlinear Optics researchgate.netnih.gov |
| Donor-Acceptor Pair | -N(C₂H₅)₂ and -NO₂ | Creates intramolecular charge transfer | Horner-Wadsworth-Emmons | Chemical Sensors nih.gov |
Beyond simple functional groups, entire alkyl or aryl moieties can be appended to the stilbene framework using cross-coupling reactions. These methods offer a powerful toolkit for extending the conjugation or altering the steric profile of the molecule.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. The Heck reaction , which couples aryl halides with alkenes, is a versatile method for synthesizing stilbene derivatives. researchgate.netuliege.beorgsyn.orgnih.gov For example, symmetrical trans-stilbenes can be synthesized via a double Heck reaction. orgsyn.org This reaction can be performed using various palladium catalysts, including those immobilized on supports for easier separation. rsc.org
The Suzuki-Miyaura reaction is another cornerstone technique, coupling organoboron compounds with organic halides. nih.govresearchgate.netuliege.benih.gov It is highly effective for creating C-C bonds and offers excellent stereocontrol, allowing for the synthesis of (E)-stilbene derivatives with high purity. nih.gov This reaction can be catalyzed by palladium complexes with N-heterocyclic carbene ligands and is tolerant of a wide range of functional groups. uliege.be Other notable methods include the Wittig reaction and its variants, which are fundamental for creating the double bond of the styryl group itself, and can incorporate various alkyl and aryl substituents. nih.govtamu.eduyoutube.comjuliethahn.com
Table 2: Common Arylation Methods for Stilbene Derivatives
| Reaction Name | Reactants | Catalyst/Reagents | Key Feature |
|---|---|---|---|
| Heck Reaction | Aryl halide + Alkene (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)₂), Base | Forms C-C bond between aryl group and alkene researchgate.netuliege.be |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst, Base | High functional group tolerance, stereocontrolled nih.govuliege.be |
| Wittig Reaction | Phosphonium (B103445) ylide + Aldehyde/Ketone | Base (e.g., NaOH) | Forms the alkene double bond directly nih.govtamu.edu |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Base (e.g., NaH, KOtBu) | High (E)-alkene selectivity, water-soluble byproduct wiley-vch.dewikipedia.orgalfa-chemistry.com |
Strategies for Polymerization and Oligomerization via Terminal Units
The distyrylbenzene unit can serve as a chromophoric building block within larger macromolecular structures. Polymerization and oligomerization strategies leverage the terminal units of the molecule to create extended conjugated systems or to direct the formation of ordered supramolecular assemblies.
Distyrylbenzene (DSB) moieties are valuable components in π-conjugated polymers due to their high fluorescence and charge-carrying capabilities. researchgate.netamanote.comrsc.org Segmented conjugated polymers can be synthesized where DSB chromophoric units are linked together, often with flexible, non-conjugated spacers. researchgate.netcambridge.org This "segmented" approach can prevent the extensive aggregation that often quenches fluorescence in fully conjugated polymers, while still allowing for good exciton (B1674681) mobility within the material. researchgate.net The synthesis of such polymers can be achieved through various polymerization techniques, including those that adapt the Horner-Wadsworth-Emmons reaction to a polymeric scale. researchgate.net These materials are investigated for applications in chemical sensing, where the fluorescence of the polymer film is quenched upon exposure to analytes like nitroaromatics. researchgate.net
Supramolecular chemistry offers a "bottom-up" approach to creating functional materials by designing molecules that self-assemble through non-covalent interactions. Stilbene and its derivatives are excellent candidates for this strategy due to their rigid, planar structures. acs.orgresearchgate.net By functionalizing the terminal units with groups capable of specific interactions like hydrogen bonding (e.g., ureidopyrimidone) or metal coordination (e.g., pyridyl groups), stilbene-based monomers can be programmed to form well-defined supramolecular polymers, networks, or metallacycles. nih.govresearchgate.net
The photoisomerization of the stilbene core between its E and Z forms can be used to reversibly control these assemblies. nih.gov For example, a stiff-stilbene monomer functionalized with pyridyl groups was shown to form metallacycles in its Z-isomeric state, which then transformed into a metallosupramolecular polymer upon photoisomerization to the E-isomer. nih.gov This light-induced control over macromolecular structure is a key area of research for developing "smart" materials. researchgate.netnih.gov
Cyclization Reactions and Aromatic Ring Formation from Stilbene Derivatives
The stilbene scaffold can be transformed into larger, more complex polycyclic aromatic hydrocarbons (PAHs) through cyclization reactions. The most prominent of these is the Mallory reaction, an oxidative photocyclization process. nih.govstrath.ac.uk
This reaction typically proceeds when a cis-stilbene (B147466) isomer is exposed to UV light in the presence of an oxidizing agent, such as iodine and oxygen. nih.govoup.comaip.org The process involves an electrocyclic ring formation to produce an unstable dihydrophenanthrene intermediate. nih.govstrath.ac.ukresearchgate.net This intermediate is then oxidized to generate the stable aromatic phenanthrene (B1679779) ring system. nih.govoup.com Since the reaction requires the cis isomer, and photochemical conditions often lead to rapid E/Z isomerization, mixtures of stilbene isomers can typically be used as starting materials. nih.govstrath.ac.uk
The Mallory reaction is a powerful synthetic tool for constructing phenanthrenes, helicenes, and other PAHs with a wide variety of substituents. nih.govoup.comresearchgate.net The regioselectivity of the cyclization is generally high, often favoring the formation of a single regioisomer. nih.gov For instance, the photocyclization of 1,3-distyrylbenzene derivatives can lead to the formation of phenanthrene-containing structures. nih.govnih.gov This transformation from a linear conjugated system to a rigid, fused aromatic ring system dramatically alters the electronic and physical properties of the molecule.
Table 3: Key Features of the Mallory Photocyclization Reaction
| Feature | Description |
|---|---|
| Reactant | Requires the cis-isomer of a stilbene derivative nih.govstrath.ac.uk |
| Conditions | UV irradiation, Oxidizing agent (e.g., I₂, O₂) nih.govoup.com |
| Intermediate | Dihydrophenanthrene nih.govstrath.ac.ukresearchgate.net |
| Product | Phenanthrene or a substituted phenanthrene derivative nih.govoup.com |
| Synthetic Utility | Widely used for the synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and helicenes nih.govresearchgate.net |
Potential Applications in Advanced Materials Science: Principles and Design
Molecular Switches and Logic Gates Based on Photoisomerization Principles
The core principle enabling the use of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene as a molecular switch lies in its ability to undergo reversible E/Z (or trans-cis) photoisomerization around its carbon-carbon double bonds. Upon absorption of light, the molecule can transition from one geometric isomer to another, each possessing distinct physical and spectral properties. This transformation between discrete states forms the basis of a binary switch.
Distyrylbenzene (B1252955) molecules can exist in three primary isomeric forms: (E,E), (E,Z), and (Z,Z). The 1,3-substitution pattern of this compound introduces an additional layer of complexity compared to its 1,4- (para) counterpart. While the para-isomer features a more linear and extended π-conjugation, the meta-linkage disrupts this conjugation to a degree, isolating the two styryl arms. This structural feature influences the photochemical pathways available to the molecule. For instance, studies on 1,3-distyrylbenzene derivatives have shown that irradiation of the thermodynamically stable (E,E)-isomer leads to the formation of the (E,Z)-isomer. nih.gov
This reversible photoisomerization between at least two stable states ((E,E) and (E,Z)) with different absorption and emission characteristics is the fundamental requirement for a molecular photoswitch. The process can be represented as:
(E,E)-isomer ⇌ (E,Z)-isomer ⇌ (Z,Z)-isomer
Each arrow represents a transition that can be triggered by a specific wavelength of light (a chemical input) or other stimuli, resulting in a change in the system's properties (an output), such as fluorescence or absorption.
Building on this switching principle, molecular logic gates can be designed. A logic gate is a device that performs a logical operation on one or more inputs to produce a single output. For a molecule like this compound, the inputs could be different wavelengths of light that selectively trigger forward or reverse isomerization. The output could be the fluorescence intensity at a specific wavelength, which would be high for one isomer (output "1") and low for another (output "0"). By controlling the sequence of light inputs, one could, in principle, construct simple logic operations like NOT or AND gates.
Components in Optoelectronic and Organic Photonic Materials
The extended π-conjugated system of distyrylbenzenes makes them promising candidates for various optoelectronic applications. The specific arrangement of the styryl groups in the 1,3-(meta) position significantly influences the electronic structure and, consequently, the material's optical properties.
Design Principles for Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. Third-order NLO materials are particularly important for applications like all-optical switching and data processing. The key molecular parameter governing this response is the third-order NLO susceptibility, related to the molecular second hyperpolarizability (γ).
The design of organic molecules with large NLO responses often relies on several key principles:
Extended π-Conjugation: A long, delocalized electron system allows for greater electron mobility under an applied optical field, enhancing the NLO response.
Donor-Acceptor Groups: Introducing electron-donating (D) and electron-accepting (A) groups at the ends of the conjugated system can create charge asymmetry and significantly increase hyperpolarizability.
In the case of 1,3-distyrylbenzene, the meta-linkage breaks the linear conjugation path found in the 1,4-isomer. This generally leads to a blue shift in absorption and can result in a lower NLO response compared to the para-isomer, where electron delocalization is more effective along the molecular axis. However, the 1,3-substitution pattern allows for the creation of V-shaped or three-dimensional charge-transfer pathways, which can be advantageous. By functionalizing the terminal phenyl rings with appropriate donor and acceptor groups, it is possible to engineer the molecule's NLO properties. The (E,Z) configuration would further break the molecule's symmetry, which could be exploited in NLO design.
Two-Photon Absorption (TPA) Materials Design
Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is the basis for applications such as 3D microfabrication, data storage, and bio-imaging. The efficiency of this process is quantified by the TPA cross-section (δ).
Key design principles for efficient TPA materials often mirror those for NLO materials and include:
Symmetry: Symmetrical molecules with a Donor-π-Donor (D-π-D) or Acceptor-π-Acceptor (A-π-A) architecture often exhibit large TPA cross-sections. The simultaneous excitation from both ends of the molecule to the center (or vice versa) is a key factor.
Intramolecular Charge Transfer (ICT): Strong ICT upon excitation significantly enhances TPA.
Conjugation Length: Increasing the length of the π-system generally increases the TPA cross-section.
For this compound, the meta-linkage provides a unique framework. While not a linear D-π-D system like the 1,4-isomer, it can be functionalized to create a branched or V-shaped D-π-D structure. Quantum chemical calculations suggest that for meta-substituted distyrylbenzenes, the right and left halves of the molecule can be electronically isolated to some extent, which affects the nature of the electronic transitions. nih.gov The (E,Z) configuration introduces asymmetry, which could alter the TPA selection rules compared to the more symmetric (E,E) isomer, potentially opening or closing different TPA-allowed excited states. The design of effective TPA materials based on this scaffold would involve symmetric functionalization of the terminal rings with strong donor groups to promote a cooperative enhancement of the TPA cross-section.
Fluorescence and Luminescence Probes: Mechanistic Considerations
The fluorescence properties of distyrylbenzenes are highly sensitive to their molecular structure, isomeric form, and local environment, making them suitable candidates for chemical sensors and probes. The emission characteristics are dictated by the nature of the lowest singlet excited state (S₁) and the pathways available for its de-excitation.
Research on diethylamino-substituted distyrylbenzenes has provided direct insight into how the substitution pattern (meta vs. para) and isomerization affect luminescence. nih.gov The 1,3-isomer exhibits a significant blue shift in both its absorption and fluorescence maxima compared to the 1,4-isomer, a direct consequence of the reduced π-conjugation through the meta-phenylene bridge. nih.gov Furthermore, photoisomerization from the (E,E) form to the (E,Z) form also induces a blue shift in the fluorescence maximum. nih.gov
The fluorescence quantum yield (ΦF), a measure of emission efficiency, is also strongly affected by the molecular structure. The meta-linked distyrylbenzene derivative shows a considerably lower quantum yield than its para-linked counterpart, suggesting that the less rigid, V-shaped structure of the meta-isomer provides more efficient non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) for the excited state to return to the ground state without emitting a photon. nih.gov
These distinct fluorescence properties form the mechanistic basis for sensing applications. A probe based on the 1,3-distyrylbenzene scaffold could operate via several mechanisms:
Isomerization-Based Sensing: The presence of an analyte or a change in the environment could favor one isomer over another, leading to a detectable shift in the emission wavelength or a change in fluorescence intensity.
Analyte Binding: Functionalizing the molecule with a receptor site could lead to a change in the intramolecular charge transfer character upon binding an analyte, modulating the fluorescence output.
Solvatochromism: The emission color of many fluorescent dyes is sensitive to solvent polarity. This effect, known as solvatochromism, could be exploited to probe the polarity of microenvironments.
| Compound | Absorption λmax (nm) | Fluorescence λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| (E,E)-1,3-bis(p-diethylaminostyryl)benzene | 385 | 485 | 100 | 0.28 |
| (E,E)-1,4-bis(p-diethylaminostyryl)benzene | 425 | 480 | 55 | 0.68 |
| Data obtained in MeCN solvent. Data sourced from nih.gov. |
Frameworks for Organic Solar Cells and Energy Conversion Devices: Fundamental Molecular Design
Distyrylbenzenes and their longer-chain analogues, oligo-phenylene vinylenes (OPVs), are foundational materials in the field of organic electronics, including organic photovoltaics (OPVs). nih.govnycu.edu.tw In a typical bulk heterojunction solar cell, a blend of an electron-donating and an electron-accepting material is used to absorb light, generate excitons (bound electron-hole pairs), and separate them into free charges.
The fundamental molecular design of a material for use in an organic solar cell revolves around tuning its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Level: The HOMO level of the donor material should be high enough to ensure efficient hole extraction at the anode but low enough to maximize the open-circuit voltage (VOC), which is related to the energy difference between the donor's HOMO and the acceptor's LUMO.
LUMO Level: The LUMO level should be appropriately aligned with the acceptor material to provide a sufficient driving force for exciton (B1674681) dissociation.
Band Gap (HOMO-LUMO Gap): The energy gap determines the portion of the solar spectrum the material can absorb. A smaller band gap allows for the absorption of more photons but can lead to a lower VOC.
Design of Photosensitive and Photoresponsive Materials
Photosensitive materials are designed to undergo a significant change in their properties upon exposure to light. The reversible E/Z photoisomerization of the this compound backbone is the key enabling mechanism for this functionality. nih.gov
The design of such materials involves incorporating the photoswitchable distyrylbenzene unit into a larger system, such as a polymer or a metal-organic framework (MOF). The light-induced change in the molecule's shape from a more linear (E,E) form to a bent (E,Z or Z,Z) form can be harnessed to control the bulk properties of the material.
For example, incorporating 1,3-distyrylbenzene units into a polymer chain would create a photoresponsive polymer. Irradiating the material could cause the polymer chains to change their conformation, leading to macroscopic changes in properties like:
Solubility: One isomer might be more soluble in a given solvent than the other.
Mechanical Properties: The isomerization can induce stress and strain within the material, leading to photomechanical effects like contraction or expansion.
Optical Properties: The refractive index or absorption of the material could be modulated with light.
The meta-linkage is particularly interesting for creating photoresponsive materials with complex architectures. Unlike the rigid, rod-like changes associated with 1,4-isomers, the isomerization of a 1,3-unit induces a change in a V-shaped angle, which could lead to more complex and pronounced changes in the three-dimensional structure of a host material. The photochemical stability of the isomers and the efficiency (quantum yield) of the isomerization process are critical parameters in the design of robust and effective photosensitive materials.
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Stereoselective Synthesis
The precise synthesis of the E,Z isomer of 1,3-distyrylbenzene remains a significant challenge, often resulting in mixtures of isomers that require extensive purification. Future research will increasingly focus on developing green and sustainable synthetic methods that offer high stereoselectivity, minimize waste, and avoid hazardous reagents.
Promising green chemistry strategies include:
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to stilbenoid compounds. Enzymes such as stilbene (B7821643) synthase, which catalyzes the formation of the stilbene backbone from cinnamoyl-CoA and malonyl-CoA, could be engineered to favor the formation of specific isomers. rsc.org The use of peroxidases for the oligomerization of stilbenes also presents a potential pathway for creating complex structures from simpler precursors under mild conditions. scispace.comresearchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for stereoselective alkene synthesis. researchgate.net By carefully selecting the photocatalyst and reaction conditions, it may be possible to control the isomerization state of the double bonds during the synthesis of distyrylbenzenes, thereby favoring the formation of the desired E,Z isomer. This approach avoids the need for stoichiometric activating reagents and often proceeds under mild, environmentally friendly conditions.
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free alternative to traditional solution-phase reactions. ufl.edunih.gov This technique can lead to different reaction pathways and selectivities compared to conventional methods and has been successfully applied to the synthesis of various π-conjugated materials. rsc.orgrsc.org Exploring the mechanochemical synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene could lead to a more sustainable and efficient production process.
A comparative overview of potential green synthesis approaches is presented in Table 1.
Table 1: Comparison of Potential Green Synthesis Methods for this compound
| Method | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering for specific isomer synthesis, substrate scope limitations. | Cinnamic acid derivatives, malonyl-CoA. |
| Photocatalysis | Use of visible light as a renewable energy source, high atom economy, mild conditions. | Development of catalysts for precise E/Z control, understanding complex reaction mechanisms. | Styrene derivatives, aryl halides. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Controlling stereoselectivity in the solid state, scalability of the process. | Aryl aldehydes, phosphonium (B103445) salts. |
Integration into Complex Supramolecular Architectures and Nanomaterials
The distinct geometry of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and functional nanomaterials. The interplay between its rigid and bent styryl arms can direct self-assembly into unique, well-defined structures.
Future research in this area will likely explore:
Self-Assembled Monolayers: The formation of self-assembled monolayers on surfaces like gold could be investigated to understand how the E,Z configuration influences molecular packing and the resulting electronic properties of the surface. researchgate.net
Metal-Organic Frameworks (MOFs): Incorporating this compound as a linker in MOFs could lead to materials with novel topologies and photoresponsive properties. mdpi.comnih.gov The photoisomerization of the styryl units within the rigid framework could be used to modulate the porosity, guest uptake, and photophysical characteristics of the MOF.
Luminescent Nanoparticles: The aggregation-induced emission (AIE) properties of distyrylbenzene (B1252955) derivatives can be harnessed to create highly fluorescent organic nanoparticles for applications in bioimaging and sensing. rsc.orgnih.gov The specific stereochemistry of this compound may lead to unique aggregation behaviors and enhanced emission properties.
Advanced Characterization of Dynamic Processes at the Ultrafast Timescale
Understanding the photophysical behavior of this compound requires probing its excited-state dynamics on the femtosecond timescale. Techniques such as transient absorption spectroscopy can reveal the intricate pathways of energy relaxation, isomerization, and intersystem crossing that occur immediately after photoexcitation.
Key areas for future investigation include:
Photoisomerization Dynamics: Elucidating the mechanism and timescale of the E to Z and Z to E isomerization of the individual styryl units upon photoexcitation. researchgate.net This would involve identifying the transient species and potential energy surfaces involved in the isomerization process. rsc.org
Energy Transfer Processes: In more complex systems incorporating this molecule, ultrafast energy transfer from one part of the molecule to another, or to an adjacent molecule, could be a dominant relaxation pathway. scispace.comufl.edunih.gov Time-resolved spectroscopic studies can map these energy transfer dynamics, which is crucial for the design of light-harvesting materials.
Solvent and Environmental Effects: The surrounding environment can significantly influence the excited-state dynamics. Investigating how solvent polarity and viscosity affect the photoisomerization quantum yields and excited-state lifetimes will provide a deeper understanding of the molecule's behavior in different media.
Representative ultrafast dynamics data for related stilbene derivatives are shown in Table 2.
Table 2: Representative Ultrafast Dynamics Data for Stilbene Derivatives
| Compound | Process | Timescale | Technique | Reference |
|---|---|---|---|---|
| Stiff-stilbene | trans-to-cis S1 isomerization | 0.3-26 ps | Transient Absorption Spectroscopy | researchgate.net |
| cis-Stilbene (B147466) | Excited state decay | 0.1 ps | Transient Absorption Spectroscopy | researchgate.net |
| Decorated Copolymer with Styryl Side Chains | Energy transfer to polymer backbone | < 250 fs | Ultrafast Transient Absorption Spectroscopy | nih.gov |
Machine Learning and AI-Driven Design of Isomerically Pure Conjugated Systems
The vast chemical space of conjugated molecules makes traditional trial-and-error approaches to materials discovery inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling the rapid prediction of molecular properties and the inverse design of molecules with desired characteristics.
Future research directions in this domain include:
Predictive Modeling: Developing ML models to accurately predict the electronic, optical, and photophysical properties of distyrylbenzene isomers, including this compound. nih.govresearchgate.net These models can be trained on large datasets of computationally or experimentally determined properties to accelerate the screening of new candidate molecules. researchgate.net
Generative Models for Inverse Design: Employing generative AI models to design novel distyrylbenzene derivatives with tailored properties, such as specific absorption and emission wavelengths, high fluorescence quantum yields, and optimized photoisomerization behavior. nih.goveisai.comresearchgate.net
AI-Guided Synthesis: Using AI to predict the outcomes of chemical reactions and to devise synthetic routes that favor the formation of the desired E,Z isomer with high purity. scite.ai This can significantly reduce the experimental effort required to synthesize isomerically pure compounds.
Exploration of Novel Photochemical Reactions and Mechanistic Discoveries
The unique electronic structure and stereochemistry of this compound could give rise to novel photochemical reactions and provide a platform for fundamental mechanistic studies.
Future research could focus on:
Photocyclization Reactions: Investigating the potential for intramolecular photocyclization reactions, which are known to occur in some stilbene and distyrylbenzene derivatives, leading to the formation of polycyclic aromatic hydrocarbons. mdpi.comnih.gov The unsymmetrical nature of this compound could lead to unique and selective cyclization products.
Photo-switching in Materials: Exploring the use of this molecule as a photoswitch in "smart" materials, where its isomerization can be used to control material properties such as color, fluorescence, or conductivity. frontiersin.org
Mechanistic Elucidation: Detailed computational and experimental studies to unravel the intricate mechanisms of its photochemical transformations, including the role of conical intersections and triplet states in the photoisomerization process. rsc.orgrsc.orgaip.org This fundamental understanding is crucial for the rational design of new photoresponsive systems.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR coupling constants (e.g., vs. ) distinguish E/Z configurations .
- X-ray Crystallography : Resolves spatial arrangement unambiguously, as seen in structurally analogous styryl derivatives .
- UV-Vis and Fluorescence : Monitor π→π* transitions; E-isomers often exhibit bathochromic shifts due to extended conjugation .
How does the E/Z isomerism of styryl groups influence the compound’s photophysical properties and reactivity in materials science applications?
Q. Advanced Research Focus
- Photophysical Behavior : E-isomers display higher planarity, enhancing conjugation and red-shifted emission, whereas Z-isomers may exhibit aggregation-induced emission (AIE) due to steric hindrance .
- Reactivity in Polymerization : E-configurations favor π-stacking in supramolecular assemblies, while Z-isomers disrupt symmetry, affecting crystallinity in organic semiconductors .
- Data Contradictions : Discrepancies in reported quantum yields may arise from unaccounted solvent effects or incomplete isomer separation. Validate via controlled solvent polarity studies .
How can researchers resolve contradictory data in the characterization of this compound derivatives?
Q. Advanced Research Focus
- Cross-Validation : Combine NMR (for dynamic stereochemistry) with X-ray diffraction (static structure) to address discrepancies in isomer ratios .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries to reconcile experimental vs. theoretical data .
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, catalyst purity) to minimize side reactions during synthesis .
What are the key challenges in designing experiments to study the surface adsorption of this compound on inorganic substrates?
Q. Advanced Research Focus
- Substrate Compatibility : Select substrates (e.g., SiO₂, Au) with minimal surface defects to avoid heterogeneous adsorption patterns. Use AFM or TEM to map morphology .
- Environmental Interference : Control humidity and oxygen levels during adsorption studies to prevent oxidation or hydration of styryl groups .
- Quantitative Analysis : Pair quartz crystal microbalance (QCM) measurements with spectroscopic ellipsometry to correlate mass adsorption with thickness changes .
How can multidisciplinary approaches enhance the development of this compound-based functional materials?
Q. Advanced Research Focus
- Collaborative Design : Integrate organic synthesis (stereochemical control) with computational chemistry (property prediction) to tailor materials for optoelectronics .
- Biological Interfaces : Partner with biophysicists to study cytotoxicity if repurposing styrylbenzenes from anticancer research for bioimaging .
- Funding Strategy : Prioritize projects addressing societal challenges (e.g., energy storage) to align with grant priorities while maintaining fundamental mechanistic studies .
What mechanistic insights are required to optimize catalytic systems for synthesizing this compound?
Q. Advanced Research Focus
- Catalyst Selection : Screen Pd, Cu, or Ni complexes for cross-coupling efficiency. Pd(PPh₃)₄ often outperforms in Suzuki reactions but may require additives for Z-selectivity .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (Z-isomers), while prolonged heating drives equilibrium toward E-isomers .
- Side Reactions : Monitor proto-dehalogenation or homocoupling via GC-MS. Mitigate by optimizing base (e.g., K₂CO₃ vs. Cs₂CO₃) and ligand ratios .
How can researchers balance fundamental organic chemistry studies with applied multidisciplinary demands for styrylbenzene derivatives?
Q. Advanced Research Focus
- Hybrid Projects : Design studies exploring both reaction mechanisms (e.g., Hammett plots for substituent effects) and applications (e.g., OLEDs) to attract diverse funding .
- Skill Diversification : Train in advanced instrumentation (e.g., ultrafast spectroscopy) to contribute uniquely to collaborations while maintaining synthetic expertise .
- Publishing Strategy : Publish fundamental insights in specialized journals (e.g., J. Org. Chem.) and applied findings in interdisciplinary platforms (e.g., ACS Applied Materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
